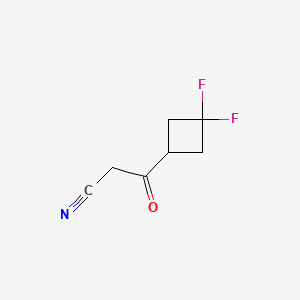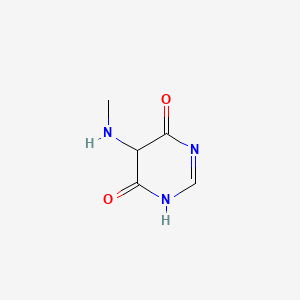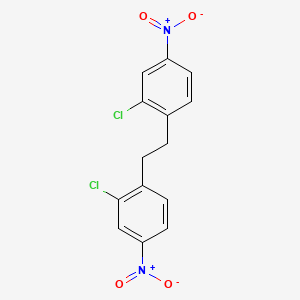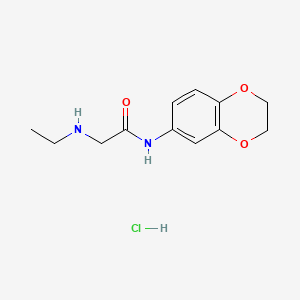
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Vue d'ensemble
Description
“3,3-Difluorocyclobutyl” is a type of fluorinated building block . It’s used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of “3,3-Difluorocyclobutyl” compounds typically includes a cyclobutyl ring with two fluorine atoms attached to the same carbon .Physical And Chemical Properties Analysis
For “3,3-Difluorocyclobutyl” compounds, some physical and chemical properties include a density of 1.2±0.1 g/cm³, boiling point of 130.9±10.0 °C at 760 mmHg, and a flash point of 33.0±19.0 °C .Applications De Recherche Scientifique
Oxyfunctionalization of CH2-Group Activated by Adjacent Three-Membered Ring
This review highlights the importance of three-membered rings, such as cyclopropane derivatives, in drug development and outlines efficient methods for the transformations of these derivatives through oxidation. The oxidation of methylene groups activated by an adjacent cyclopropane is emphasized as a direct approach towards carbonylcyclopropanes, avoiding unnecessary synthetic stages and aligning with atom economy principles. The paper discusses various oxidants and catalytic systems for the oxidation of cyclopropane derivatives, indicating a well-developed preparative approach to cyclopropylketones for synthetic organic chemistry applications (Sedenkova et al., 2018).
Fatty Acid Esters of 3-Monochloropropanediol: A Review
Though not directly related to "3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile," this review covers the toxicological aspects and analytical methods for 3-MCPD esters, underscoring the importance of understanding chemical toxicants in food safety. This context could be essential for assessing the safety and environmental impact of related chemical compounds (Gao et al., 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals in the Environment: A Review
This review focuses on the environmental biodegradability of polyfluoroalkyl chemicals, highlighting the microbial degradation pathways and the formation of perfluoroalkyl acids. Given the structural similarity of "3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile" to polyfluoroalkyl compounds, insights from this paper could be relevant for understanding its environmental fate and potential applications in environmental chemistry or bioremediation strategies (Liu & Mejia Avendaño, 2013).
1-Methylcyclopropene: A Review
The review explores 1-Methylcyclopropene's role as an ethylene action inhibitor, affecting a wide range of fruits, vegetables, and floricultural crops. This compound prevents ethylene effects, highlighting the potential of cyclopropene derivatives in agricultural and food science applications. Such information may provide a backdrop for understanding the interactions and potential uses of "3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile" in related fields (Blankenship & Dole, 2003).
Improving Wastewater Management using Free Nitrous Acid (FNA)
This paper discusses the application of FNA in wastewater systems to control corrosion, odor, enhance nitrogen removal, and improve sludge management. While not directly related, understanding the chemical properties and applications of similar compounds can provide insights into the potential environmental and wastewater management applications of "3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile" (Duan et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)3-5(4-7)6(11)1-2-10/h5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOQNSZPBYTVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane;prop-2-enoate](/img/structure/B566617.png)

![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)
![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-6-(2-furyl)-4-methoxy- (6CI)](/img/no-structure.png)
![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)



![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)
![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)